molecular formula C14H10Cl2F3NO2S B1450650 2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2197054-61-6

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B1450650
CAS No.: 2197054-61-6
M. Wt: 384.2 g/mol
InChI Key: VPGGHDLANVEQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C14H10Cl2F3NO2S and a molecular weight of 384.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide core with two chlorine atoms and a [2-methyl-3-(trifluoromethyl)phenyl] group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 384.20 . Further specific properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Structural and Molecular Studies

Sterically hindered structural isomers of related benzenesulfonamide compounds have been synthesized and structurally characterized, with their crystal and molecular-electronic structures investigated through X-ray single crystal diffraction and ab initio quantum-chemical calculations. These studies are crucial for understanding the intrinsic properties of such molecules and their potential applications in various fields, including material sciences and pharmacology (Rublova et al., 2017).

Synthesis and Characterization

The synthesis and characterization of derivatives of benzenesulfonamides have been a focal point in recent research. These studies involve the preparation of novel compounds by reacting benzenesulfonamide derivatives with various reagents, leading to the formation of compounds with potential antimicrobial, anticancer, and other biological activities. The structures of these synthesized compounds are often elucidated using techniques such as NMR, IR, and mass spectrometry (Çetin Bayrak, 2021), (Iqbal et al., 2006).

Biological Potential and Enzyme Inhibition

Certain benzenesulfonamide derivatives have been synthesized and evaluated for their biological potential. These include enzyme inhibition capabilities against enzymes like AChE and BChE, highlighting their potential in addressing diseases related to enzyme malfunction. The compounds' structures, enzyme inhibition potency, and antioxidant properties have been explored, providing insights into their therapeutic potential (Kausar et al., 2019).

Photodynamic Therapy and Photosensitizer Properties

Certain benzenesulfonamide derivatives have been found to exhibit properties valuable for photodynamic therapy, particularly in the treatment of cancer. These compounds show high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them promising candidates for use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antibacterial Agents

The synthesis of novel benzenesulfonamide derivatives as potent antibacterial agents has been an area of active research. These compounds have been shown to possess strong antibacterial properties against various bacterial strains, indicating their potential as effective agents in combating bacterial infections (Abbasi et al., 2015).

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For example, it has been observed to interact with enzymes involved in the metabolism of xenobiotics, leading to altered metabolic pathways . The nature of these interactions can vary, including competitive inhibition, non-competitive inhibition, and allosteric modulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition or activation of their activity . This can result in altered biochemical pathways and changes in cellular function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in biochemical pathways and cellular processes . Toxic or adverse effects can also be observed at high doses, including oxidative stress, apoptosis, and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotics and other compounds . The compound can affect metabolic flux and the levels of metabolites, leading to changes in cellular function. Additionally, it can modulate the activity of enzymes involved in oxidative stress response and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported by specific transporters and binding proteins, which affect its localization and accumulation within cells . Additionally, the compound’s distribution within tissues can impact its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its effects on cellular function.

Properties

IUPAC Name

2,4-dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO2S/c1-8-10(14(17,18)19)3-2-4-12(8)20-23(21,22)13-6-5-9(15)7-11(13)16/h2-7,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGHDLANVEQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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